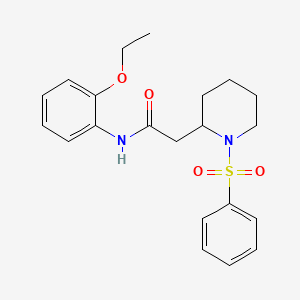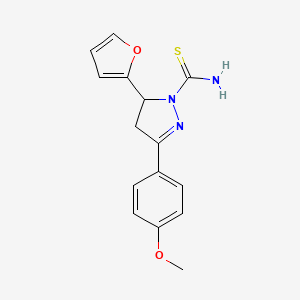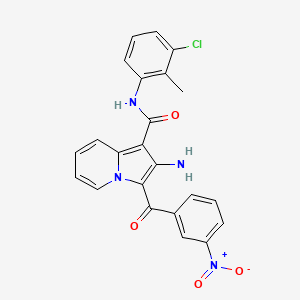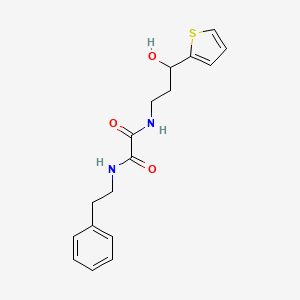
N-(2-ethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-ethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their biological activities and are often used as building blocks for pharmaceuticals. The presence of the phenylsulfonyl group and the ethoxyphenyl moiety in the compound suggests potential for bioactivity and makes it a candidate for further pharmacological studies.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of N-substituted derivatives of piperidine involves the reaction of benzenesulfonyl chloride with various starting materials, such as ethyl isonipecotate, to yield intermediates that are further modified to obtain the desired sulfonamide compounds . Another approach involves the reaction of 1-aminopiperidine with benzene sulfonyl chloride, followed by substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted acetamide derivatives bearing the piperidine moiety . These methods typically involve the use of bases and polar aprotic solvents to facilitate the reactions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. The substitution of the piperidine nitrogen with various groups, such as acyl or sulfonyl groups, can significantly alter the chemical properties and biological activity of the molecule. The molecular structure is typically elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including anodic methoxylation, which involves the introduction of methoxy groups into the molecule. The reaction conditions, such as the choice of anode, electrolyte, and current density, can influence the selectivity and yield of the methoxylation products . The presence of N-acyl or N-sulfonyl groups on the piperidine nitrogen can also affect the outcome of the reaction, leading to the formation of either monomethoxy or dimethoxy derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the piperidine ring. The introduction of electron-withdrawing groups like sulfonyl can increase the acidity of the nitrogen hydrogen, while electron-donating groups can have the opposite effect. These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The anti-bacterial and enzyme inhibition activities of these compounds suggest that they have the potential to be developed into therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibitory Activities
One notable application involves the synthesis of derivatives with significant enzyme inhibitory activities. For example, the creation of N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives through conventional and microwave-assisted synthesis has been documented. These compounds were assessed for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with certain derivatives showing promising activity levels. This study highlights the compound's role in developing potential therapeutic agents targeting enzyme-related disorders (Virk et al., 2018).
Antibacterial Potential
Another significant application is in the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesized compounds demonstrated moderate inhibitory effects against various bacterial strains, including Gram-negative and Gram-positive bacteria. This finding suggests the potential of N-(2-ethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide derivatives as candidates for developing new antibacterial agents (Iqbal et al., 2017).
Development of Bioactive Sulfonamides
Further research has led to the synthesis of bioactive sulfonamides bearing the piperidine nucleus, demonstrating talented activity against cholinesterase enzymes. These findings underline the compound's significance in creating new cholinesterase inhibitors, potentially offering therapeutic avenues for diseases characterized by cholinesterase dysfunction (Khalid, 2012).
Propriétés
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-20-14-7-6-13-19(20)22-21(24)16-17-10-8-9-15-23(17)28(25,26)18-11-4-3-5-12-18/h3-7,11-14,17H,2,8-10,15-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJKEDYDTHTBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)
![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)
![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)


![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)


![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)